5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride
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Overview
Description
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of this compound would depend on the conditions and reagents used.Scientific Research Applications
Synthesis and Anticonvulsant Activities
Research has demonstrated the potential of 1,3,4-thiadiazol derivatives in medicinal chemistry, particularly in the synthesis of compounds with notable anticonvulsant properties. For instance, a study focused on the molecular sieves promoted, ultrasound-mediated synthesis of 3-(5-substituted-1,3,4-thiadiazol-2-ylimino)indolin-2-ones, showing some derivatives with significant protection against convulsions in animal models (Nikalje et al., 2015). Another study synthesized novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives, finding one compound particularly active in anticonvulsant tests (Foroumadi et al., 2007).
DNA Interactions and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazol have been explored for their DNA binding interactions, revealing their potential for therapeutic applications due to their ability to interact with DNA. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative damage, with some compounds showing strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Corrosion Inhibition
The utility of 1,3,4-thiadiazol derivatives extends to the field of corrosion inhibition, where these compounds have shown promising results in protecting metals against corrosion in acidic environments. A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel highlighted its effectiveness, achieving a high degree of protection (Attou et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is considered an attractive target for cancer therapy .
Mode of Action
This compound interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, this compound disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
The compound’s effectiveness in inhibiting the growth of cancer cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of STAT3 by this compound results in anti-proliferative effects on cancer cells . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress STAT3 .
Future Directions
The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . The compound can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation, and subsequently, the transcription of downstream genes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it exhibits anti-proliferative activity against cancer cells that overexpress STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis in these cells, thereby inhibiting their growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with STAT3. By binding to the SH2 domain of STAT3, it inhibits the phosphorylation and translocation of STAT3, which in turn suppresses the transcription of downstream genes that are involved in cell proliferation and survival .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a xenograft model of DU145 cells, the compound exhibited in vivo anti-tumor efficacy when administered intraperitoneally at a dose of 50 mg/kg
Metabolic Pathways
Given its interaction with STAT3, it may be involved in pathways related to cell proliferation and survival .
Subcellular Localization
Given its ability to inhibit the translocation of STAT3, it may be localized in the cytoplasm where STAT3 is primarily located .
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMLZGNBHKDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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